molecular formula C15H14BNO2 B2630038 (1-Benzylindol-5-yl)boronic acid CAS No. 2346512-57-8

(1-Benzylindol-5-yl)boronic acid

Cat. No. B2630038
M. Wt: 251.09
InChI Key: JKACPKHWZZGGJB-UHFFFAOYSA-N
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Description

“(1-Benzylindol-5-yl)boronic acid” is a boronic acid compound with a molecular formula of C15H14BNO2 and a molecular weight of 251.09 .

Scientific Research Applications

  • Chemical Properties and Applications : Boronic acids, including derivatives like (1-Benzylindol-5-yl)boronic acid, are extensively used in organic synthesis, analytical chemistry, materials’ chemistry, biology, and medicine due to their Lewis acidity and unique properties. The electron-withdrawing character of certain substituents, such as fluorine, influences their chemical properties significantly (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).

  • Synthesis and Catalysis : Boronic acids and esters are critical in synthetic organic chemistry and catalysis. They can be synthesized through metal- and additive-free methods, which avoids expensive and toxic metal catalysts, making them more accessible for various applications (Mfuh, Schneider, Cruces, & Larionov, 2017).

  • Biomedical Applications : In the biomedical field, boronic acids are prospective compounds for inhibiting metallo-β-lactamases due to their ability to form covalent adducts in the enzymatic active site. This makes them potential candidates for combating antibiotic resistance (Krivitskaya & Khrenova, 2021).

  • Molecular Recognition : Certain boronic acids have been found to recognize and differentiate between anomers of 2-deoxyribofuranosides, showcasing their potential in stereochemistry control and molecular recognition (Yamashita, Amano, Shimada, & Narasaka, 1996).

  • Sensing Applications : Boronic acids, including specific derivatives, are instrumental in developing fluorescent sensors for detecting carbohydrates, bioactive substances, and various ions. This highlights their importance in diagnostics and environmental monitoring (Huang et al., 2012).

  • Drug Delivery : They have also been explored in drug delivery systems. For instance, boronic acid polymers have shown promise in treating diseases like HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).

  • Chemical Reactions and Catalysis : Boronic acids are versatile molecules used in organic reactions, molecular recognition, and assembly. They have been used as catalysts in reactions such as the aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto, Gálvez, & Maruoka, 2015).

  • Materials Science Applications : Boronic acids react with organometallic systems, leading to advancements in chemical catalysis. These reactions are essential for developing new catalytic methods and materials (Anaby et al., 2014).

  • Pharmacokinetics and Drug Formulation : They have been used in the formulation of polymeric carriers for delivering a variety of boronic acid-containing drugs, enhancing pharmacokinetics and drug efficacy (Kim, Suzuki, & Nagasaki, 2020).

  • Analytical Chemistry : Boronic acid derivatives are employed in (19)F NMR spectroscopy for diol recognition and discrimination, showcasing their utility in analytical chemistry (Axthelm, Görls, Schubert, & Schiller, 2015).

Safety And Hazards

The safety data sheet for a similar compound, “1-Benzylindole-5-boronic acid pinacol ester”, suggests that it should be handled with personal protective equipment and face protection. It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research, including their application as sensors and in the development of therapeutics . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests potential future directions for the study and application of “(1-Benzylindol-5-yl)boronic acid”.

properties

IUPAC Name

(1-benzylindol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BNO2/c18-16(19)14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10,18-19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKACPKHWZZGGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylindol-5-yl)boronic acid

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